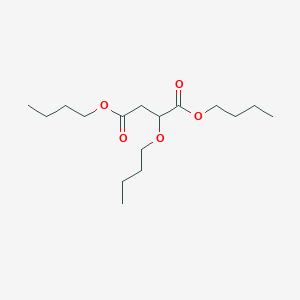

Dibutyl 2-butoxysuccinate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

Dibutyl 2-butoxysuccinate can be synthesized through the esterification of succinic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

化学反応の分析

Types of Reactions

Dibutyl 2-butoxysuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions.

Major Products Formed

Oxidation: Butanedioic acid derivatives.

Reduction: Butanol derivatives.

Substitution: Various substituted succinate esters.

科学的研究の応用

Solvent Applications

DBBS serves as an effective solvent in various industrial processes due to its ability to dissolve a wide range of polar and non-polar substances. This property is particularly useful in:

- Paints and Coatings : Utilized as a solvent in formulations for paints and surface coatings, enhancing the dispersion of pigments and improving application properties.

- Cleaning Products : Acts as a solvent in cleaning agents, facilitating the removal of grease and oils due to its surfactant properties.

Polymer Science

In polymer science, DBBS is employed as a plasticizer, enhancing the flexibility and processability of polymers. Its applications include:

- Bio-based Plastics : Incorporated into bio-based plastic formulations to improve their mechanical properties such as toughness and flexibility. The addition of DBBS lowers the glass transition temperature, making the materials more suitable for various applications.

| Application Area | Benefits of DBBS |

|---|---|

| Paints and Coatings | Improves pigment dispersion |

| Cleaning Products | Enhances grease removal |

| Bio-based Plastics | Increases flexibility and toughness |

Pharmaceutical Formulations

DBBS has potential uses in pharmaceutical formulations:

- Drug Delivery Systems : Its solubilizing properties make it a candidate for use in drug delivery systems where enhanced bioavailability is desired.

- Stabilizing Agent : Functions as a stabilizer in emulsions, ensuring uniform distribution of active ingredients.

Case Study 1: Use in Paint Formulations

A study conducted on the incorporation of DBBS into acrylic resin formulations demonstrated improved flow and leveling characteristics. The addition of DBBS resulted in enhanced gloss and durability of the final paint product, making it suitable for high-performance coatings.

Case Study 2: Plasticizer in Polymers

Research on bio-based plastics highlighted the role of DBBS as a plasticizing agent. The study found that polymers with DBBS exhibited reduced brittleness and improved processing capabilities, leading to more sustainable material options for packaging applications.

作用機序

The mechanism of action of dibutyl 2-butoxysuccinate involves its interaction with lipid membranes, altering their properties and enhancing the solubility of hydrophobic compounds. This interaction is primarily due to the compound’s amphiphilic nature, allowing it to integrate into lipid bilayers and disrupt their structure .

類似化合物との比較

Similar Compounds

- Dibutyl succinate

- Diethyl succinate

- Dimethyl succinate

Comparison

Dibutyl 2-butoxysuccinate is unique due to its butoxy group, which imparts distinct surfactant properties compared to other succinate esters. This makes it particularly effective in applications requiring emulsification and surface activity .

生物活性

Dibutyl 2-butoxysuccinate is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound is a dibutyl ester derived from succinic acid and butanol. It is synthesized through the esterification process, which involves reacting succinic acid with butanol in the presence of a catalyst. The reaction conditions can significantly affect the yield and purity of the product, with reported yields reaching up to 99.92% under optimized conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study found that dibutyl succinate, closely related to this compound, inhibited the growth of various fungal pathogens, including Colletotrichum acutatum, at concentrations as low as 4 mg/mL . Furthermore, it demonstrated strong aphicidal activity against Myzus persicae (green peach aphid), with a median lethal concentration (LC50) of 306 mg/L after 24 hours of exposure .

The mechanism through which this compound exerts its biological effects is not fully elucidated but may involve disruption of cellular membranes in target organisms. This disruption can lead to increased permeability and subsequent cell death, particularly in microbial pathogens .

Case Study 1: Antifungal Activity

In a controlled laboratory setting, dibutyl succinate was tested for its antifungal properties against Colletotrichum acutatum. The study demonstrated that at a concentration of 4 mg/mL, it effectively inhibited conidia germination. The results were significant enough to suggest potential applications in agricultural settings for controlling fungal diseases .

Case Study 2: Aphicidal Activity

A separate study focused on the aphicidal effects of dibutyl succinate against Myzus persicae. The compound was found to have an LC50 value of 306 mg/L after a 24-hour exposure period, indicating its potential as a biopesticide. The median lethal time (LT50) was recorded at approximately 14.5 hours at a higher concentration of 388 mg/L, highlighting its effectiveness in pest management .

Comparative Table of Biological Activities

| Activity Type | Target Organism | Concentration | Effect |

|---|---|---|---|

| Antifungal | Colletotrichum acutatum | 4 mg/mL | Inhibition of conidia germination |

| Aphicidal | Myzus persicae | LC50: 306 mg/L | Lethal effect observed |

| LT50: 388 mg/L | Time to lethality |

特性

IUPAC Name |

dibutyl 2-butoxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O5/c1-4-7-10-19-14(16(18)21-12-9-6-3)13-15(17)20-11-8-5-2/h14H,4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAWXQQNQGESAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(CC(=O)OCCCC)C(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544980 | |

| Record name | Dibutyl 2-butoxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63842-87-5 | |

| Record name | Dibutyl 2-butoxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。